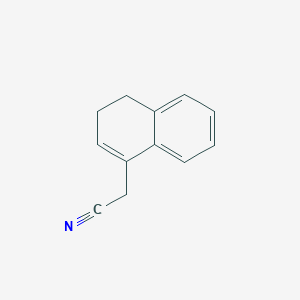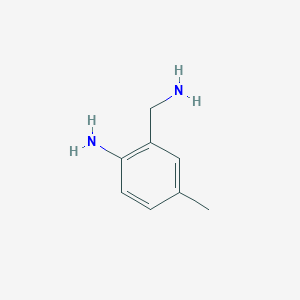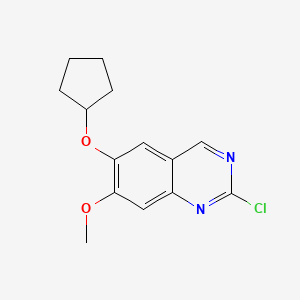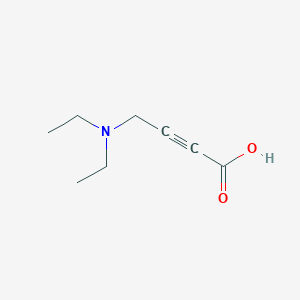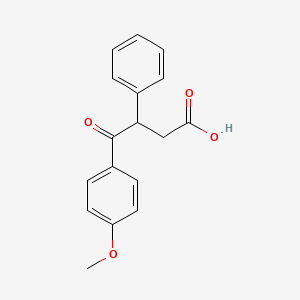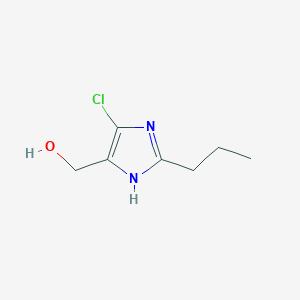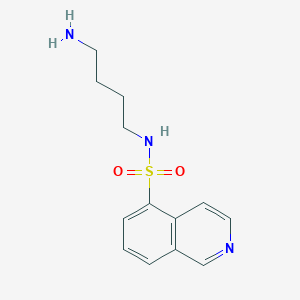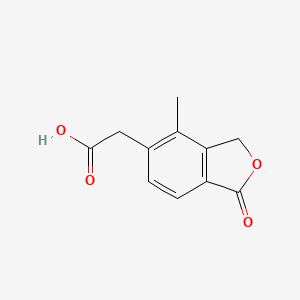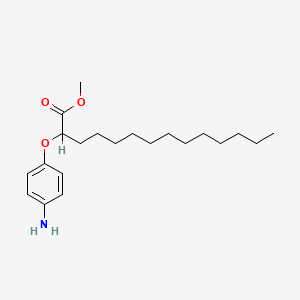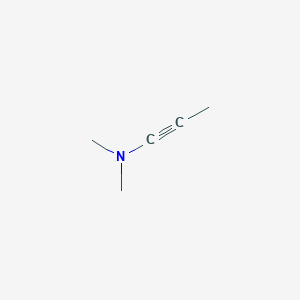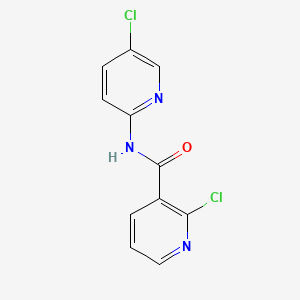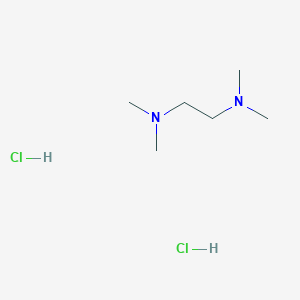
N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride: is an organic compound derived from ethylenediamine. It is characterized by the replacement of all four hydrogen atoms on the nitrogen atoms with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide.
Reduction: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to stabilize metal complexes.
Polymerization: Acts as a catalyst in the polymerization of acrylamide and other monomers.
Biology:
Protein Separation: Utilized in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential use in drug formulations due to its ability to form stable complexes with metal ions.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride primarily acts by forming stable complexes with metal ions. This complexation can alter the reactivity of the metal ions, making them more suitable for catalysis or other chemical reactions . The compound’s ability to donate electron pairs makes it an effective ligand in various coordination chemistry applications .
Comparación Con Compuestos Similares
N,N,N’,N’-tetramethylethylenediamine: Similar structure but without the dihydrochloride form.
N,N-dimethylethylenediamine: Contains only two methyl groups on the nitrogen atoms.
Ethylenediamine: The parent compound with no methyl substitutions.
Uniqueness: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride is unique due to its high degree of methyl substitution, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and polymerization reactions .
Propiedades
Fórmula molecular |
C6H18Cl2N2 |
|---|---|
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
N,N,N',N'-tetramethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-7(2)5-6-8(3)4;;/h5-6H2,1-4H3;2*1H |
Clave InChI |
LZILUQBEPQWWKH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
